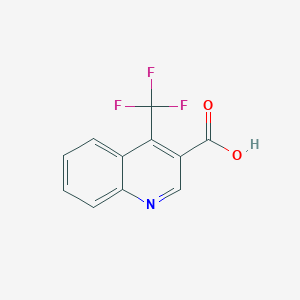

4-(trifluoromethyl)quinoline-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

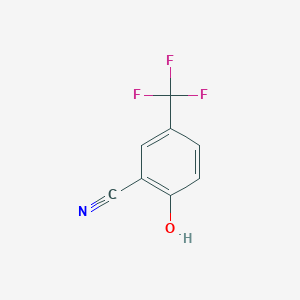

4-(Trifluoromethyl)quinoline-3-carboxylic Acid is a fluorinated heterocyclic building block . It is an intermediate for the synthesis of APIs and DSSCs . It is an off-white powder .

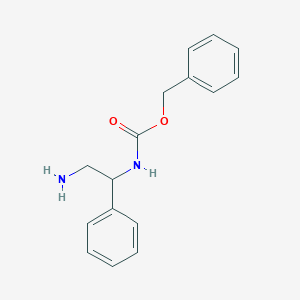

Synthesis Analysis

Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and others . The synthesis employs arylmethyl azides as the precursor which undergoes an acid-promoted rearrangement to give an N-aryl iminium ion .Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid is C11H6F3NO2 . The InChI code is 1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid include a melting point of 210-212 °C, a predicted boiling point of 349.0±42.0 °C, and a predicted density of 1.481±0.06 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications

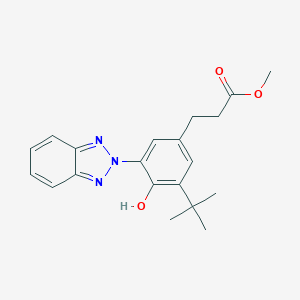

Medicinal Chemistry: Antimicrobial Agents

Quinoline derivatives, including compounds similar to 4-(trifluoromethyl)quinoline-3-carboxylic Acid, are often explored for their antimicrobial properties. They can be used in the development of new medications to combat bacterial infections .

Cell Penetration Studies

The trifluoromethyl group in these compounds has been shown to bind with protons during cell penetration, leading to an increase in pH and destabilization of cell membranes. This property is crucial for understanding how drugs can be designed to effectively enter cells .

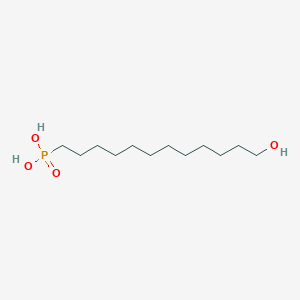

Dye-Sensitized Solar Cells (DSSCs)

The lone pair on the amine of quinoline derivatives can bind to metal centers, forming dye complexes. This application is particularly relevant in the field of renewable energy, where DSSCs are a promising technology for converting solar energy into electricity .

Enzyme Inhibition

Some quinoline derivatives have been identified as potent inhibitors of various enzymes, such as human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). These inhibitors have potential applications in treating diseases related to enzyme dysfunction .

Electronic Effects in Chemical Synthesis

The introduction of a trifluoromethyl group provides better electronic effects at neighboring carbon centers, influencing the molecule’s dipole moment, acidity, and basicity. This can be leveraged in synthetic chemistry to create more effective chemical reactions .

Gold-Catalyzed Synthesis

An efficient method for synthesizing quinolinecarboxylates involves a gold (I)-catalyzed reaction. The trifluoromethyl group plays a role in this process, which is significant for creating complex organic molecules .

Anticancer Research

Compounds with trifluoromethyl groups are being investigated for their potential use in anticancer treatments due to their ability to interact with PI3Ks—enzymes involved in cell proliferation and apoptosis .

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds in organic chemistry. Quinoline derivatives may be used as reagents or catalysts in this process due to their stability and reactivity .

For further detailed information on each application, you may refer to the provided references.

Ossila - Quinoline Derivatives RSC - Quinoline-4-carboxylic acid as an enzyme inhibitor RSC - Synthesis and antimicrobial studies Springer - Gold-Catalyzed Synthesis MDPI - FDA-Approved Trifluoromethyl Group RSC - Suzuki–Miyaura coupling

Safety and Hazards

4-(Trifluoromethyl)quinoline-3-carboxylic Acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful by ingestion and is a skin and strong eye irritant .

Relevant Papers The relevant papers retrieved include a paper on FDA-Approved Trifluoromethyl Group and a paper on the reactivity and anticancer assessment of 4-Hydroxyquinoline .

Mechanism of Action

Mode of Action

It’s known that the trifluoromethyl group in organic compounds significantly impacts the chemical reactivity and biological activity . The interaction of the compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The presence of the trifluoromethyl group is known to significantly impact the biological activity of compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(trifluoromethyl)quinoline-3-carboxylic Acid. For instance, the compound’s storage temperature should be at room temperature, and it should be sealed in dry conditions

The trifluoromethyl group in the compound is known to significantly impact its chemical reactivity and biological activity , suggesting potential pharmacological applications.

properties

IUPAC Name |

4-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBXCLYXJCGTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453932 |

Source

|

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

CAS RN |

155495-82-2 |

Source

|

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)